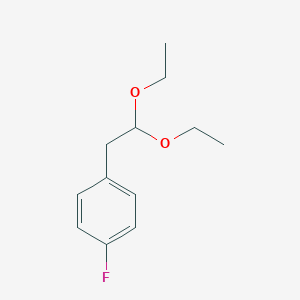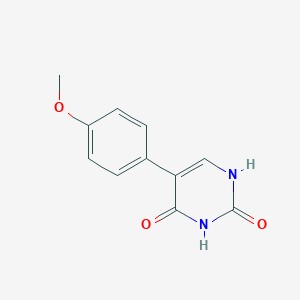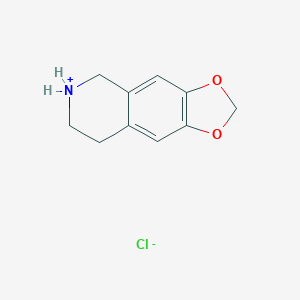
谷氨酰胺羟胺
概述
描述
These compounds contain glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Glutamine hydroxamate is known for its experimental use in various biochemical and pharmacological studies.
科学研究应用
Glutamine hydroxamate has several scientific research applications:
Chemistry: It is used as a reagent in various synthetic pathways and as a model compound for studying reaction mechanisms.
Biology: In biological studies, glutamine hydroxamate is used to investigate the role of glutamine in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways involving glutamine.
未来方向
Glutamine has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The ability to monitor and model the glutamine metabolic pathways are highlighted . Future research may focus on the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .
作用机制
The mechanism of action of glutamine hydroxamate involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of glutamine-fructose-6-phosphate aminotransferase, an enzyme involved in hexosamine metabolism . By inhibiting this enzyme, glutamine hydroxamate can affect various cellular processes, including protein glycosylation and signal transduction pathways.
生化分析
Biochemical Properties
Glutamine hydroxamate is involved in several biochemical reactions, primarily through its interaction with enzymes such as glutamine synthetase. This enzyme catalyzes the conversion of glutamate and ammonia to glutamine, and in the presence of hydroxylamine, it can produce glutamine hydroxamate . The interaction between glutamine hydroxamate and glutamine synthetase is non-physiological but provides a useful colorimetric assay by reacting the hydroxamate with ferric ions .
Cellular Effects
Glutamine hydroxamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in nitrogen metabolism, thereby impacting the overall metabolic flux within cells . Additionally, glutamine hydroxamate can modulate the expression of genes related to amino acid biosynthesis and nitrogen assimilation .
Molecular Mechanism
At the molecular level, glutamine hydroxamate exerts its effects through binding interactions with specific enzymes and proteins. For instance, it acts as a substrate for glutamine synthetase, leading to the formation of glutamine hydroxamate and the subsequent release of ADP and inorganic phosphate . This interaction can inhibit or activate certain enzymatic pathways, depending on the cellular context and the presence of other cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glutamine hydroxamate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that glutamine hydroxamate can have sustained effects on cellular function, particularly in in vitro systems where it can modulate enzyme activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of glutamine hydroxamate in animal models are dose-dependent. At lower doses, it can enhance certain metabolic pathways and improve nitrogen assimilation . At higher doses, glutamine hydroxamate may exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
Glutamine hydroxamate is involved in metabolic pathways related to nitrogen metabolism and amino acid biosynthesis. It interacts with enzymes such as glutamine synthetase and transglutaminases, influencing the synthesis of glutamine and other nitrogen-containing compounds . These interactions can affect metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, glutamine hydroxamate is transported and distributed through specific transporters and binding proteins. These molecules facilitate its uptake and localization to areas where it can exert its biochemical effects . The distribution of glutamine hydroxamate can also be influenced by its interactions with other cellular components, such as membranes and organelles .
Subcellular Localization
Glutamine hydroxamate is localized to specific subcellular compartments, where it can interact with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing glutamine hydroxamate to these compartments . Its activity and function can be modulated by its localization, affecting processes such as enzyme catalysis and gene expression .
准备方法
The synthesis of glutamine hydroxamate typically involves the amidation of glutamine with hydroxylamine. One common method includes the use of N-α-carbobenzoxy-glutaminyl-glycine as the amine acceptor substrate and hydroxylamine as the amine donor . The reaction is carried out in a buffer solution, often at a controlled pH and temperature to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
化学反应分析
Glutamine hydroxamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the amino or hydroxamate groups, with common reagents including halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxamic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
相似化合物的比较
Glutamine hydroxamate is unique compared to other similar compounds due to its specific inhibitory action on glutamine-fructose-6-phosphate aminotransferase. Similar compounds include:
- Glutamate-gamma-hydroxamate
- Glutamate-gamma-hydroxamic acid
- Glutamic acid gamma-monohydroxamate
- Glutamyl-gamma-hydroxamate
These compounds share structural similarities but may differ in their specific biological activities and applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Glutamine hydroxamate can be achieved through the reaction of glutamine with hydroxylamine hydrochloride in the presence of a catalyst.", "Starting Materials": [ "Glutamine", "Hydroxylamine hydrochloride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Dissolve glutamine in water", "Add hydroxylamine hydrochloride and catalyst to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water", "Dry the product under vacuum" ] } | |
CAS 编号 |
1955-67-5 |
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-4(8)2-1-3(7-11)5(9)10/h3,7,11H,1-2H2,(H2,6,8)(H,9,10)/t3-/m0/s1 |
InChI 键 |
VQINCDSXSZLRHY-VKHMYHEASA-N |
手性 SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NO |
SMILES |
C(CC(=O)NO)C(C(=O)O)N |
规范 SMILES |
C(CC(=O)N)C(C(=O)O)NO |
其他 CAS 编号 |
1955-67-5 |
同义词 |
gamma-glutamyl hydroxamate GluNHOH glutamate-gamma-hydroxamate glutamate-gamma-hydroxamic acid glutamic acid gamma-monohydroxamate glutamyl-gamma-hydroxamate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions a crystal structure of a peptidoglycan-binding protein complexed with glutamine hydroxamate. What insights does this structure provide about the interaction between these two molecules?
A1: The research paper, "2.05 Angstrom Resolution Crystal Structure of Peptidoglycan-Binding Protein from Clostridioides difficile in Complex with Glutamine Hydroxamate," [] investigates the binding of glutamine hydroxamate to a specific peptidoglycan-binding protein from C. difficile. While the abstract doesn't provide detailed results, the high-resolution crystal structure likely reveals the specific amino acid residues involved in the interaction. This information could be crucial for understanding:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



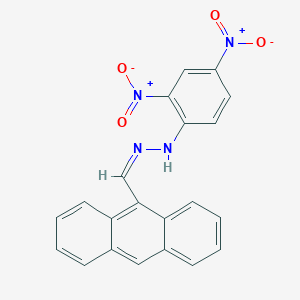
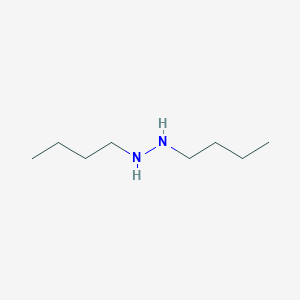

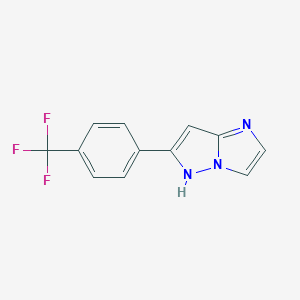
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

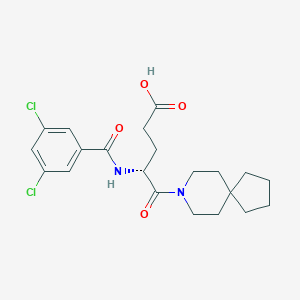
![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)

